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Abstract
This technical guide provides a comprehensive structural analysis of 1-
phenylcyclobutanecarboxylic acid, a molecule of interest in medicinal chemistry and

materials science. This document compiles available spectroscopic and structural data,

outlines key experimental protocols for its synthesis and characterization, and presents this

information in a clear, accessible format for researchers. The guide includes a detailed

summary of its physicochemical properties, spectroscopic signatures (NMR, IR, and MS), and

an overview of its synthesis. While experimental crystallographic data for the title compound is

not readily available in the public domain, this guide provides data from a closely related

structure to offer insights into the probable geometric parameters of the cyclobutane ring.

Physicochemical Properties
1-Phenylcyclobutanecarboxylic acid is a solid with a molecular formula of C₁₁H₁₂O₂ and a

molecular weight of 176.21 g/mol .[1] It is characterized by the presence of a phenyl group and

a carboxylic acid moiety attached to the same carbon of a cyclobutane ring.
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Property Value Source

Molecular Formula C₁₁H₁₂O₂ PubChem[1]

Molecular Weight 176.21 g/mol PubChem[1]

IUPAC Name
1-phenylcyclobutane-1-

carboxylic acid
PubChem[1]

CAS Number 37828-19-6 PubChem[1]

Monoisotopic Mass 176.083729621 Da PubChem[1]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of 1-
phenylcyclobutanecarboxylic acid. The following sections detail the expected and reported

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, detailed peak list for 1-phenylcyclobutanecarboxylic acid is

scarce, the expected chemical shifts can be predicted based on the functional groups present.

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the

phenyl group, the methylene protons of the cyclobutane ring, and the acidic proton of the

carboxylic acid.

Protons
Expected Chemical Shift
(ppm)

Multiplicity

Carboxylic Acid (-COOH) 10.0 - 13.0 Singlet (broad)

Phenyl (C₆H₅) 7.2 - 7.5 Multiplet

Cyclobutane (-CH₂-) 1.8 - 2.8 Multiplets

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic carbon, the aromatic

carbons, the quaternary carbon, and the methylene carbons of the cyclobutane ring.
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Carbon Expected Chemical Shift (ppm)

Carboxylic Acid (-COOH) 170 - 185

Phenyl (C₆H₅) 125 - 145

Quaternary Carbon (C-Ph, -COOH) 45 - 55

Cyclobutane (-CH₂-) 15 - 35

Infrared (IR) Spectroscopy
The IR spectrum of 1-phenylcyclobutanecarboxylic acid is characterized by the vibrational

frequencies of its functional groups.

Functional Group Characteristic Absorption (cm⁻¹)

O-H stretch (Carboxylic acid) 2500-3300 (broad)

C-H stretch (Aromatic) 3000-3100

C-H stretch (Aliphatic) 2850-3000

C=O stretch (Carboxylic acid) 1680-1720

C=C stretch (Aromatic) 1450-1600

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. An LC-MS analysis has reported the protonated molecule.[2]

Ion m/z

[M+H]⁺ 177.4

Crystallographic Data
As of the compilation of this guide, the crystal structure of 1-phenylcyclobutanecarboxylic
acid has not been deposited in publicly accessible crystallographic databases. However,
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analysis of a related substituted cyclobutane derivative from the literature can provide an

approximation of the bond lengths and angles within the cyclobutane ring. It is important to

note that these values are for a different molecule and should be treated as estimations.

Parameter Estimated Value

C-C bond length (cyclobutane) 1.53 - 1.56 Å

C-C-C bond angle (cyclobutane) ~88° - 90°

Experimental Protocols
Synthesis of 1-Phenylcyclobutanecarboxylic Acid[2]
This protocol describes the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile to yield the target

carboxylic acid.

Materials:

1-Phenyl-1-cyclobutanecarbonitrile

Potassium hydroxide (85%)

Ethylene glycol

Water

Ether

Concentrated hydrochloric acid

Chloroform

Anhydrous magnesium sulfate

Procedure:

Dissolve 1-phenyl-1-cyclobutanecarbonitrile (1.0 eq) and potassium hydroxide (3.0 eq) in

ethylene glycol.
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Heat the reaction mixture to 185-190 °C for 6 hours under a nitrogen atmosphere.

Monitor the reaction completion using LC-MS.

Cool the reaction mixture and dilute with water.

Extract the aqueous mixture with ether (3x).

Acidify the aqueous layer to a pH < 2 with concentrated hydrochloric acid.

Extract the acidified aqueous layer with chloroform (2x).

Combine the chloroform layers, wash with water and then with saturated saline.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain 1-phenylcyclobutanecarboxylic acid.

Synthesis Workflow

1-Phenyl-1-cyclobutanecarbonitrile
+

KOH, Ethylene Glycol
Heat to 185-190°C, 6h, N₂

Aqueous Workup
(Water, Ether Extraction) Acidification (HCl) Chloroform Extraction Drying & Concentration 1-Phenylcyclobutanecarboxylic Acid

Click to download full resolution via product page

Caption: Synthesis workflow for 1-phenylcyclobutanecarboxylic acid.

Molecular Structure and Connectivity
The following diagram illustrates the molecular structure of 1-phenylcyclobutanecarboxylic
acid, highlighting its key functional components.

Caption: Connectivity of 1-phenylcyclobutanecarboxylic acid.

Conclusion
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This technical guide provides a foundational structural analysis of 1-
phenylcyclobutanecarboxylic acid based on currently available data. While comprehensive

experimental data, particularly crystallographic information, would further enhance our

understanding, the compiled spectroscopic and synthetic information serves as a valuable

resource for researchers. The provided protocols and data tables are intended to facilitate

further investigation and application of this compound in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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